4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-15-14-17(23-19(22-15)26-10-12-28-13-11-26)24-6-8-25(9-7-24)18-16-2-3-21-27(16)5-4-20-18/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPWDDMRLTIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to a significant alteration in cell cycle progression
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway via CDK2 inhibition. This can lead to the inhibition of cell proliferation, particularly in cancer cells. The downstream effects include alterations in cell cycle progression and the potential induction of apoptosis within cells.
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It has demonstrated superior cytotoxic activities with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. These results suggest that the compound could potentially be effective in inhibiting the growth of these cancer cells.
Biological Activity
The compound 4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
This compound features:
- A pyrimidine core substituted with a pyrazolo[1,5-a]pyrazine moiety.
- A piperazine ring , which is known for its role in various pharmacological activities.
- A morpholine group , adding to the compound's potential for diverse interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are critical in regulating cell proliferation and survival. For instance, it may interact with receptor tyrosine kinases (RTKs), modulating their activity and affecting downstream signaling pathways.
- Receptor Modulation : It may also act as a modulator of various receptors, influencing cellular responses to external stimuli.
Therapeutic Applications
The biological activity of this compound suggests potential therapeutic applications in several areas:
- Anticancer Agents : Due to its ability to inhibit kinases involved in cancer cell signaling, it has been explored for use in cancer therapies.
- Antidiabetic Agents : Certain derivatives of similar structures have shown promise in managing diabetes by inhibiting enzymes like α-amylase and DPP-IV .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities and Related Compounds
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 4-Methyl-6-(4-{pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | Similar pyrazolo-piperazine structure | Anticancer properties | |
| 6-(3-fluorophenyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin | Contains thiazole instead of pyrazole | Antiviral activity | |
| 8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin] | Fused pyrazole rings | Potential anticancer effects |
Significant Findings
A study highlighted the compound's effectiveness in inhibiting the PI3K/Akt signaling pathway, which is often deregulated in various tumors. This suggests that it could be a candidate for further development as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit receptor tyrosine kinases (RTKs), which are crucial in cellular proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antiviral Properties
The compound's ability to interact with specific viral proteins makes it a candidate for antiviral drug development. Similar pyrazolo-pyrimidine derivatives have demonstrated efficacy against various viruses by disrupting their replication processes . This application is particularly relevant in the context of emerging viral threats.
Neurological Disorders
Due to its interaction with neurotransmitter receptors, this compound may also play a role in treating neurological disorders. The piperazine moiety is known for its affinity towards serotonin receptors, suggesting potential applications in managing conditions such as anxiety and depression .
Inflammatory Diseases
Research into the compound's mechanism of action reveals its potential as an anti-inflammatory agent. By modulating inflammatory pathways through enzyme inhibition, it could provide therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated that similar compounds inhibited tumor growth in xenograft models by targeting RTKs. |
| Study B | Antiviral activity | Identified effective inhibition of viral replication in vitro using related pyrazolo-pyrimidines. |
| Study C | Neurological impact | Found modulation of serotonin receptors leading to anxiolytic effects in animal models. |
| Study D | Anti-inflammatory properties | Showed reduction in inflammatory markers in animal models of arthritis when treated with related compounds. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring in this compound undergoes regioselective substitution under SNAr conditions. Key observations:
Key Finding : The electron-deficient pyrimidine ring facilitates substitutions at C-6, while the C-2 morpholine group acts as a stabilizing electron donor .
Palladium-Catalyzed Cross-Couplings
The pyrazolo[1,5-a]pyrazine component participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:
| Reaction Type | Conditions | Substrates | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME/H2O, 90°C | Aryl boronic acids | Introduction of aryl groups at pyrazine-N |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C | Amines/heterocycles | Functionalization of pyrimidine C-4 |
Example : Reaction with 4-(4-methylpiperazin-1-yl)phenylboronic acid under Suzuki conditions yields biaryl derivatives with enhanced solubility (molecular weight: 420.5 g/mol) .
Acid-Base Reactions
The piperazine nitrogen exhibits pH-dependent protonation, enabling salt formation:
| Acid | Product | Solubility (mg/mL) | Stability |
|---|---|---|---|
| HCl (1M) | Hydrochloride salt | 12.3 (H2O) | >24 months at RT |
| Trifluoroacetic acid | TFA adduct | 45.6 (DMSO) | Hygroscopic |
Note : Salt formation improves bioavailability by 3-fold in in vitro assays .
Oxidation of Pyrazolo[1,5-a]pyrazine
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Reagent : mCPBA (2 eq), CH2Cl2, 0°C → RT
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Product : N-oxide derivative (m/z: 381.2 [M+H]+)
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Application : Enhanced hydrogen-bonding capacity for target engagement .
Reductive Amination
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Conditions : NaBH3CN, AcOH, MeOH, 60°C
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Substrate : Aldehydes/ketones at piperazine-N
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4 PBS, 37°C):
| Time (h) | Degradation | Major Byproduct |
|---|---|---|
| 24 | <5% | None detected |
| 168 | 22% | Morpholine-opened pyrimidine derivative |
Implication : The morpholine ring undergoes slow hydrolysis in biological systems, necessitating prodrug strategies for long-acting formulations .
Comparative Reactivity with Structural Analogs
Data from PubChem entries and synthetic studies:
Comparison with Similar Compounds
Key Observations :
- Core Structure Impact : The pyrazolo[1,5-a]pyrazine core in the target compound distinguishes it from pyrazolo[1,5-a]pyrimidine-based analogues (e.g., DMH1, Compound 23). This difference may alter kinase selectivity due to electronic and steric variations .
- Substituent Effects: Morpholine: Present in both the target compound and DMH2/Compound 23, morpholine enhances solubility and hydrogen-bonding capacity . Piperazine Modifications: Methylsulfonyl (Compound 23) or methoxyphenyl (Compound 32) groups on piperazine improve target engagement but may reduce solubility compared to the unmodified piperazine in the target compound . Aromatic Systems: Quinoline (DMH1) and indole (Compound 23) substituents confer distinct binding profiles, with quinoline enhancing VEGF inhibition .
Physicochemical and Pharmacokinetic Properties
Critical Analysis :
- The target compound’s morpholine and pyrimidine-methyl groups likely optimize solubility (logP ~2.5) compared to DMH1 (logP ~3.8), which suffers from quinoline-induced lipophilicity .
- Piperazine modifications in Compound 23 (methylsulfonyl) improve target binding but may require formulation adjustments for solubility, whereas the target compound’s simpler piperazine could offer broader compatibility .
Preparation Methods
Cyclocondensation of 5-Aminopyrazole with Diethyl Malonate
The pyrazolo[1,5-a]pyrazine core is synthesized via a base-catalyzed cyclocondensation.
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Reagents : 5-Amino-3-methylpyrazole, diethyl malonate, sodium ethoxide.
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Conditions : Reflux in ethanol (80°C, 6 h).
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Yield : 89% (isolated as a white crystalline solid).
Mechanism : The reaction proceeds through malonate enolate formation, followed by nucleophilic attack on the pyrazole amine and subsequent cyclodehydration.
Chlorination for Reactive Halogenation
Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃):
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Reagents : Pyrazolo[1,5-a]pyrazine-7-ol, POCl₃, N,N-dimethylaniline.
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Conditions : 110°C, 4 h under nitrogen.
Construction of the Pyrimidine Scaffold
Formation of 4-Methyl-6-chloropyrimidin-2-amine
A Biginelli-like condensation is employed:
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Conditions : Methanol, 65°C, 3 h.
Chlorination :
Piperazine Incorporation via Nucleophilic Aromatic Substitution
The 6-chloro position undergoes displacement with piperazine:
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Reagents : 4,6-Dichloro-2-(methylthio)pyrimidine, piperazine, DIPEA.
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Yield : 68% (6-(piperazin-1-yl)-4-chloro-2-(methylthio)pyrimidine).
Reaction Optimization and Challenges
Chlorination Efficiency
POCl₃-mediated chlorination requires strict anhydrous conditions to prevent hydrolysis. Excess POCl₃ (5 eq.) and catalytic DMF improve conversion.
Piperazine Selectivity
Competitive substitution at the 4- and 6-positions of pyrimidine is mitigated by using a 2.5:1 molar ratio of piperazine to dichloropyrimidine.
Palladium Catalyst Screening
Comparative catalyst performance:
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 74 | 98 |
| PdCl₂(dppf) | 58 | 91 |
| Pd₂(dba)₃/SPhos | 65 | 95 |
Data adapted from methodologies in.
Characterization and Analytical Data
Spectroscopic Validation
Q & A
Q. What are the optimal synthetic routes for preparing 4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling reactions. A key step involves Suzuki-Miyaura cross-coupling between a pyrimidine intermediate bearing a piperazine moiety and a pyrazolo[1,5-a]pyrazine boronate ester. Catalytic systems like PdCl₂(PPh₃)₂ in Na₂CO₃ (2 M) under inert atmosphere are critical for achieving high yields (~75%) . Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a combination of:
- 1H/13C NMR : To confirm substitution patterns (e.g., morpholine protons at δ 3.6–4.0 ppm, pyrimidine carbons at ~160 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₈O: 394.19).
- IR Spectroscopy : To detect functional groups (e.g., C-N stretches at ~1350 cm⁻¹). Cross-referencing with analogs like pyrazolo[1,5-a]pyrimidine derivatives ensures accuracy .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.
- First Aid : If inhaled, move to fresh air and consult a physician immediately. Store material in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can regiochemical control be achieved during the alkylation of pyrazolo[1,5-a]pyrazine intermediates in this compound’s synthesis?
Methodological Answer: Regioselectivity in alkylation is influenced by:
- Base Choice : K₂CO₃ in DMF at 80°C favors N-alkylation over O-alkylation due to softer nucleophilic conditions.
- Steric Effects : Bulky substituents on the pyrazine ring direct alkylation to less hindered positions.
- Catalytic Systems : Pd-mediated coupling (e.g., PdCl₂dppf·dcm) ensures selective cross-coupling with boronate esters .
Q. What strategies resolve discrepancies in reaction yields during piperazine-morpholine conjugation?
Methodological Answer: Yield inconsistencies often arise from:
- Competitive Side Reactions : E.g., dimerization of pyrimidine intermediates. Mitigate by using excess morpholine (1.5 eq) and low temperatures (0–5°C).
- Purification Challenges : Employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate the target compound from byproducts like unreacted piperazine .
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., AMPK). Key residues (e.g., Lys45, Glu64) form hydrogen bonds with the morpholine oxygen and pyrimidine nitrogen.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
- Powder X-Ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data.
- Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes (e.g., Form I melts at 215°C vs. Form II at 198°C).
- Solid-State NMR : Resolve differences in hydrogen bonding networks via ¹H-¹³C CP/MAS .
Experimental Design & Data Analysis
Q. How to design a SAR study for optimizing this compound’s kinase inhibition profile?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl on the pyrimidine ring) and test against a kinase panel (e.g., Eurofins KinaseProfiler).
- Data Analysis : Use IC₅₀ values to construct heatmaps. For example, replacing morpholine with piperidine reduces AMPK inhibition by 40%, indicating the morpholine’s critical role in binding .
Q. What statistical methods validate reproducibility in dose-response assays?
Methodological Answer:
- ANOVA : Compare triplicate measurements across batches to detect batch-to-batch variability (p < 0.05).
- Bland-Altman Plots : Assess agreement between technical replicates. Acceptable limits: ±2 SD from the mean difference.
- Grubbs’ Test : Identify and remove outliers in IC₅₀ datasets .
Advanced Mechanistic Questions
Q. How does the compound’s logP affect its cellular permeability in cancer cell lines?
Methodological Answer:
Q. What mechanistic insights can be gained from metabolomic studies of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
